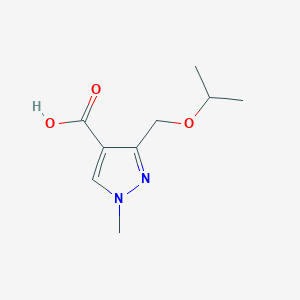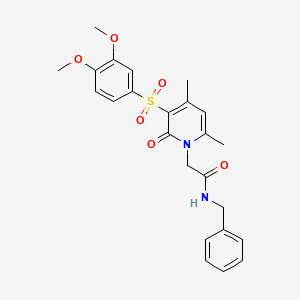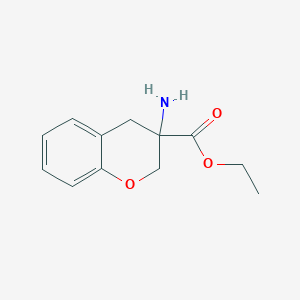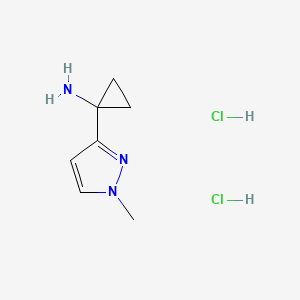![molecular formula C11H11ClN2O4 B2360408 Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate CAS No. 68496-99-1](/img/structure/B2360408.png)
Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is characterized by a linear formula C27H24ClN3O6S . The molecular weight of the compound is 554.026 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate are not well-documented. The compound has a molecular weight of 554.026 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate has been involved in the synthesis of various complex molecular structures. For instance, it was used in the preparation of ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, a precursor in the synthesis of novel indazole bearing oxadiazole derivatives, showcasing its role in the development of new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).
Photonic Applications
The compound has also been studied for its potential in photonic applications. A derivative, ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate, was investigated for its third-order nonlinear optical properties. The research highlighted its promising applications in photonic devices due to its reverse saturable absorption, a crucial property for materials used in optical limiters (Nair et al., 2022).
Biological Activity
Research has also been directed towards understanding the biological activities of compounds synthesized from ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate. For instance, ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates were synthesized and found to exhibit antiplatelet and antioxidant properties, indicating the compound's potential in the development of therapeutic agents (Gurevich et al., 2020).
Direcciones Futuras
The future directions for research on Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the biological activities of similar compounds, it could be interesting to investigate its potential as a therapeutic agent .
Mecanismo De Acción
Target of Action
Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is a derivative of isatin-based Schiff bases . The compound’s primary targets are the α-amylase enzyme and the acetylcholinesterase (AChE) enzyme . α-amylase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage diabetes. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a strategy for treating Alzheimer’s disease .
Mode of Action
The compound interacts with its targets by acting as an inhibitor . It binds to the active sites of the α-amylase and AChE enzymes, preventing them from catalyzing their respective reactions . This results in decreased breakdown of carbohydrates and increased levels of acetylcholine in the brain, respectively .
Biochemical Pathways
The inhibition of α-amylase leads to a decrease in the breakdown of carbohydrates into glucose, thus reducing blood glucose levels and helping manage diabetes . On the other hand, the inhibition of AChE results in increased levels of acetylcholine in the brain, improving cognitive function in Alzheimer’s patients .
Pharmacokinetics
The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate were predicted in silico . .
Result of Action
The molecular and cellular effects of the compound’s action include decreased blood glucose levels due to reduced carbohydrate breakdown, and improved cognitive function due to increased acetylcholine levels in the brain .
Propiedades
IUPAC Name |
ethyl 2-[2-(4-chlorobenzoyl)hydrazinyl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-2-18-11(17)10(16)14-13-9(15)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOKPYNTSWNFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)


![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)



![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)
